(E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-10-19-12(9-28-10)17-21-22-18(27-17)20-15(23)6-5-11-7-13(24-2)16(26-4)14(8-11)25-3/h5-9H,1-4H3,(H,20,22,23)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLRCDXOCXUCBA-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound that incorporates a complex structure featuring both oxadiazole and thiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 402.4 g/mol. Its structure integrates multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₅S |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 1334377-13-7 |
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The compound in focus has shown promising results against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.
- Antitubercular Activity : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of M. tuberculosis, both in drug-sensitive and resistant strains. For instance, compounds similar to the one discussed have shown minimum inhibitory concentrations (MICs) as low as 4–8 µM against these strains .
- Mechanism of Action : The mechanism often involves the inhibition of essential bacterial enzymes such as enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid biosynthesis in mycobacteria . Additionally, some derivatives have been identified as inhibitors of lipoteichoic acid synthesis in Gram-positive bacteria, which is vital for their growth and virulence .
Anticancer Activity
The compound also shows potential anticancer properties. Research on similar oxadiazole-containing compounds indicates their effectiveness against various cancer cell lines.
- Cell Line Studies : Compounds with similar structures have been tested on HepG-2 (liver cancer) and A-549 (lung cancer) cell lines, revealing IC50 values indicating significant cytotoxicity .
- Mechanisms of Action : The anticancer activity is attributed to several mechanisms:
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Study on Antimicrobial Efficacy : Dhumal et al. (2016) reported that certain oxadiazole derivatives exhibited up to four times more potency against S. aureus compared to standard antibiotics like vancomycin .
- Anticancer Research : A study by Kotaiah et al. explored the synthesis and biological activity of oxadiazole derivatives with antioxidant properties that also showed significant cytotoxicity against cancer cell lines .
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of compounds containing thiazole and oxadiazole rings exhibit significant antioxidant properties. For example, studies have shown that certain derivatives can effectively scavenge free radicals through various assays such as DPPH and hydroxyl radical scavenging methods. This suggests potential applications in developing antioxidant therapies .
Antimicrobial Properties
Compounds similar to (E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been reported to possess antimicrobial activities against various pathogens. These properties make them candidates for further development in pharmaceuticals aimed at treating infections .
Anti-cancer Activity
Recent studies have highlighted the potential anti-cancer effects of compounds with similar structures. The mechanisms often involve apoptosis induction in cancer cells and inhibition of tumor growth in various cancer models. This positions these compounds as promising leads for cancer therapeutics .
Photoluminescent Materials
The incorporation of thiazole and oxadiazole moieties into polymer matrices has been explored for creating photoluminescent materials. These materials have potential applications in optoelectronics and display technologies due to their unique light-emitting properties .
Drug Delivery Systems
The compound's structure allows for modification that can enhance solubility and bioavailability. This characteristic is crucial for developing drug delivery systems that can improve the therapeutic efficacy of poorly soluble drugs .
Case Study 1: Antioxidant Evaluation
A series of synthesized derivatives were evaluated for their antioxidant activity using DPPH radical scavenging assays. Compounds showed varying degrees of effectiveness, with some exhibiting up to 90% scavenging activity at certain concentrations.
Case Study 2: Antimicrobial Testing
In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that specific derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative antimicrobial agents.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Structural Differences and Implications
Heterocyclic Core: The target compound’s 1,3,4-oxadiazole core is replaced by a 1,3,4-thiadiazole in (sulfur vs. oxygen), which may influence electronic distribution and metabolic stability. Thiophene substitution in (vs.
Substituent Effects: Methoxy Groups: The 3,4,5-trimethoxyphenyl group in the target compound is associated with enhanced solubility and tubulin-binding activity in Combretastatin analogs . Halogenation: Chlorine substituents in improve electrophilicity and may enhance binding to cysteine residues in biological targets.
Stereochemistry :
Common Strategies
- Oxazolone Intermediate Route: Used for the target compound and analogs like . Oxazolones are reacted with amines/hydrazides under reflux (3–12 hours) in ethanol .
- Thiadiazole Synthesis: For , carbodithioate derivatives react with hydrazonoyl halides in the presence of triethylamine .
Q & A
Basic: What are the optimal synthetic routes for (E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the 1,3,4-oxadiazole core. Key steps include:
- Cyclization : Reacting thiosemicarbazides with POCl₃ or other dehydrating agents to form the oxadiazole ring, as seen in similar compounds .
- Acrylamide Coupling : Introducing the 3,4,5-trimethoxyphenylacrylamide moiety via nucleophilic substitution or coupling reactions. Ethanol or DMF is often used as a solvent, with reflux conditions (80–100°C) for 4–8 hours .
- Purification : Recrystallization from ethanol or pet-ether yields pure crystals. TLC monitoring (e.g., silica gel, ethyl acetate/hexane) ensures reaction completion .
Basic: How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR : ¹H NMR identifies protons on the thiazole (δ 2.5–3.0 ppm for methyl groups), oxadiazole (δ 8.0–8.5 ppm for aromatic protons), and trimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃) .
- IR : Peaks at ~1650 cm⁻¹ confirm acrylamide C=O, while 1240–1280 cm⁻¹ indicates C-O-C in oxadiazole .
- MS : High-resolution MS validates the molecular ion (e.g., [M+H]⁺) and fragments (e.g., loss of trimethoxyphenyl group) .
Basic: What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .
- Cell Cycle Analysis : Propidium iodide staining to assess G1/S/G2-M phase arrest .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Substituent Variation : Modify the thiazole (e.g., 2-methyl vs. 2-ethyl) or trimethoxyphenyl (e.g., nitro vs. methoxy groups) to assess impact on bioactivity .
- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) and regression models to correlate structure with cytotoxicity .
- In Silico Screening : Dock analogs into target proteins (e.g., tubulin) using AutoDock Vina to predict binding affinities .
Advanced: What experimental strategies elucidate the pro-apoptotic mechanism of this compound?
Methodological Answer:
- Western Blotting : Measure Bax/Bcl-2 ratios and caspase-3 cleavage to confirm apoptosis .
- Mitochondrial Membrane Potential : JC-1 staining to detect depolarization .
- Transcriptomics : RNA-seq to identify upregulated pro-apoptotic genes (e.g., PUMA, NOXA) .
Advanced: How should conflicting cytotoxicity data (e.g., IC₅₀ variability across studies) be resolved?
Methodological Answer:
- Assay Standardization : Control cell passage number, serum concentration, and incubation time .
- Dose-Response Validation : Repeat assays with 8–10 concentration points and nonlinear regression analysis .
- Cross-Lab Validation : Collaborate to test the compound in parallel using identical protocols .
Advanced: What computational approaches predict target engagement for this compound?
Methodological Answer:
- Molecular Docking : Simulate binding to tubulin or kinases (e.g., EGFR) using crystal structures from the PDB .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in oxadiazole) using Schrödinger .
Advanced: How can solubility and formulation challenges be addressed for in vivo studies?
Methodological Answer:
- Co-Solvents : Use Cremophor EL or DMSO/PEG 400 mixtures (≤10% v/v) for IP/IV administration .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (e.g., 150 nm size via emulsion-solvent evaporation) to enhance bioavailability .
- Stability Testing : Monitor degradation in plasma (37°C, pH 7.4) via HPLC over 24 hours .
Advanced: What strategies ensure compound stability under physiological conditions?
Methodological Answer:
- pH Buffering : Store stock solutions in PBS (pH 7.4) at −80°C to prevent hydrolysis .
- Light Protection : Use amber vials to avoid photodegradation of the acrylamide group .
- Lyophilization : Freeze-dry the compound with trehalose as a cryoprotectant for long-term storage .
Advanced: How can synergistic effects with existing chemotherapeutics be evaluated?
Methodological Answer:
- Combination Index (CI) : Use Chou-Talalay method to quantify synergy (CI <1) in MCF-7 cells with paclitaxel .
- Mechanistic Studies : Assess ABC transporter inhibition (e.g., P-gp) via calcein-AM efflux assay .
- In Vivo Models : Test efficacy in xenograft mice with co-administration (e.g., compound + cisplatin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
